molecular formula C11H6ClF4NO2 B12898187 Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- CAS No. 653569-96-1

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-

Cat. No.: B12898187
CAS No.: 653569-96-1
M. Wt: 295.62 g/mol
InChI Key: DIOWSFPKIDPEBF-UHFFFAOYSA-N
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Description

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Nitrile Oxides: This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazoles.

    1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of nitrile oxides with dipolarophiles such as alkenes or alkynes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific reaction conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The chloro, fluoro, and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, which lacks the specific substituents.

    3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole: A similar compound with different substituents.

    3-(4-Fluorophenyl)-5-(trifluoromethyl)isoxazole: Another related compound with different substituents.

Uniqueness

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of chloro, fluoro, methoxy, and trifluoromethyl groups can impart distinct properties compared to other isoxazole derivatives.

Properties

CAS No.

653569-96-1

Molecular Formula

C11H6ClF4NO2

Molecular Weight

295.62 g/mol

IUPAC Name

3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C11H6ClF4NO2/c1-18-9-2-5(7(13)3-6(9)12)8-4-10(19-17-8)11(14,15)16/h2-4H,1H3

InChI Key

DIOWSFPKIDPEBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NOC(=C2)C(F)(F)F)F)Cl

Origin of Product

United States

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